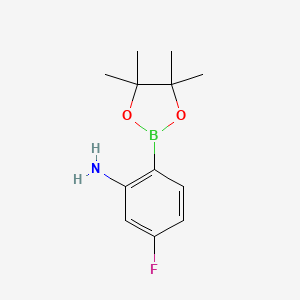

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

描述

Molecular Structure and Nomenclature

The compound 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1309982-16-8) is an organoboron derivative with the molecular formula $$ \text{C}{12}\text{H}{17}\text{BFNO}_2 $$ and a molecular weight of 237.08 g/mol. Its IUPAC name reflects its structural components:

- A benzene ring substituted with:

The pinacol boronic ester consists of a boron atom bonded to two oxygen atoms within a 1,3,2-dioxaborolane ring, which is further substituted with four methyl groups at positions 4,4,5,5. This configuration enhances the compound’s stability against hydrolysis and oxidation, making it suitable for synthetic applications.

Structural Features:

Chemical Classification and Family Relationships

This compound belongs to two major chemical families:

- Organoboron Compounds : Specifically, aryl boronic esters , which are pivotal in cross-coupling reactions.

- Aniline Derivatives : The presence of the -NH$$_2$$ group classifies it as a substituted aniline, a scaffold common in pharmaceutical intermediates.

Comparative Analysis of Related Boronic Esters:

The fluorine atom in 5-fluoro-2-(pinacol boronate)aniline enhances its reactivity in electrophilic substitutions by directing incoming groups to meta and para positions. Meanwhile, the pinacol ester’s steric bulk prevents unwanted side reactions, a feature shared with other boronic esters.

Historical Context in Organometallic Chemistry

The synthesis and application of aryl boronic esters surged after the discovery of the Suzuki-Miyaura reaction in 1979. This transition-metal-catalyzed cross-coupling reaction revolutionized carbon-carbon bond formation, particularly for sp$$^2$$-sp$$^3$$ linkages. Early challenges in stabilizing boronic acids led to the adoption of pinacol esters, which resist protodeboronation and oxidation.

Key Milestones :

- 1981 : Suzuki and Miyaura demonstrated couplings using phenylboronic acid.

- 2000s : Advances in Miyaura borylation enabled efficient synthesis of aryl boronic esters from halides.

- 2010s : Development of transition-metal-free methods for boronate synthesis expanded accessibility.

This compound’s design builds on these advancements, leveraging fluorine’s electronic effects and the pinacol group’s stability for use in complex molecule synthesis.

Significance in Boron Chemistry Research

5-Fluoro-2-(pinacol boronate)aniline is a cornerstone in modern organoboron chemistry due to:

- Synthetic Versatility :

Electronic Tuning :

Stability and Handling :

Applications in Pharmaceutical Intermediates:

属性

IUPAC Name |

5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(14)7-10(9)15/h5-7H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCVTWMYLLPYQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676942 | |

| Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-16-8 | |

| Record name | 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Components and Conditions

-

Halogenated Precursor : 3-Bromo-5-fluoro-2-methylaniline serves as the starting material. Alternative halogen sources (e.g., iodide) are less common due to higher costs and instability.

-

Boron Source : Bis(pinacolato)diboron (B(pin)) is preferred for its stability and commercial availability.

-

Catalyst System :

-

Base : Potassium acetate (KOAc) or potassium phosphate (KPO) neutralizes HBr byproducts.

-

Solvent : Anhydrous 1,4-dioxane or tetrahydrofuran (THF) ensures solubility and inert conditions.

Standard Conditions :

-

Temperature: 80–110°C

-

Duration: 6–18 hours

-

Atmosphere: Nitrogen or argon

Mechanistic Insights

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle :

-

Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) complex.

-

Transmetallation with B(pin) transfers the boron moiety to the aryl group.

-

Reductive elimination releases the product and regenerates Pd(0).

The electron-withdrawing fluorine substituent at position 5 accelerates oxidative addition by polarizing the C–Br bond, while the methyl group at position 2 introduces steric effects that moderate reaction rates.

Optimization of Reaction Parameters

Catalyst and Ligand Screening

Comparative studies reveal that PdCl(dppf) outperforms Pd(OAc) in yield and reproducibility due to superior stability under reflux conditions. Ligand choice also critically impacts efficiency:

| Ligand | Yield (%) | Purity (%) |

|---|---|---|

| dppf | 78–82 | ≥95 |

| XPhos | 65–70 | 90–92 |

| No ligand | <10 | — |

Solvent and Base Effects

Polar aprotic solvents like DMF deactivate Pd catalysts via coordination, whereas dioxane and THF maintain catalytic integrity. Base selection influences byproduct formation:

| Base | Byproduct Formation | Yield (%) |

|---|---|---|

| KOAc | Low | 78–82 |

| KPO | Moderate | 70–75 |

| EtN | High | 50–55 |

Temperature and Time Dependence

Elevated temperatures (>100°C) reduce reaction times but risk decomposition. A balance is achieved at 90°C for 12 hours, yielding 80% product with <5% degradation.

Purification and Characterization

Isolation Techniques

Spectroscopic Validation

-

: A singlet at δ 30–32 ppm confirms boronic ester formation.

-

HRMS : [M+H] at m/z 251.1 matches the molecular formula CHBFNO.

Comparative Analysis with Alternative Methods

Direct Boronation vs. Cross-Coupling

While Miyaura borylation dominates, direct boronation of lithiated intermediates offers an alternative:

-

Lithiation of 3-bromo-5-fluoro-2-methylaniline with n-BuLi at -78°C.

-

Quenching with trimethyl borate.

-

Pinacol esterification.

This method achieves 60–65% yield but requires cryogenic conditions and stringent anhydrous protocols.

Suzuki-Miyaura Retrosynthesis

Retrosynthetic approaches employing the target compound in cross-couplings highlight its versatility. For example, coupling with 4-bromobenzaldehyde produces biaryl aldehydes used in kinase inhibitor synthesis.

Challenges and Troubleshooting

Common Issues

-

Low Yields : Caused by moisture-sensitive catalysts or insufficient ligand protection. Solutions include rigorous solvent drying and increased catalyst loading (0.2 equiv.).

-

Side Reactions : Protodeboronation occurs in acidic conditions. Adding molecular sieves (3Å) mitigates this by scavenging water.

Scalability Considerations

Kilogram-scale synthesis requires:

-

Continuous flow reactors to enhance heat transfer.

-

Catalytic systems with lower Pd loadings (0.01–0.02 equiv.) to reduce costs.

Emerging Innovations

Recent advances focus on photoinduced borylation , which uses visible light to activate Pd catalysts at room temperature. Preliminary data show 70–75% yields with reduced energy input .

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the boronic ester group is converted to a boronic acid.

Reduction: Reduction reactions can target the fluorine atom or the aromatic ring, leading to various reduced products.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: 5-Fluoro-2-boronic acid aniline.

Reduction: 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexylamine.

Substitution: 5-Amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 5-fluoroaniline compounds exhibit promising anticancer properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to inhibit tumor growth. In a study published in the Journal of Medicinal Chemistry, compounds similar to 5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline showed significant cytotoxicity against various cancer cell lines .

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression. Its structural features allow it to interact effectively with target enzymes, thereby blocking their activity. For example, a derivative was shown to inhibit the activity of protein kinases that are critical for cancer cell signaling pathways .

Materials Science

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. It can be used as a hole transport material in organic light-emitting diodes (OLEDs). Studies have demonstrated that devices incorporating this compound exhibit improved efficiency and stability compared to those using traditional materials .

Polymer Synthesis

This compound is also utilized in the synthesis of functional polymers. Its reactivity allows it to serve as a building block for polymers with specific electronic or optical properties. Research has shown that polymers derived from this compound can be tailored for applications in sensors and photovoltaic devices .

Environmental Applications

Pollutant Removal

Recent studies have explored the use of this compound in environmental remediation processes. Its ability to form complexes with heavy metals has been leveraged for the removal of pollutants from water sources. Laboratory experiments have demonstrated effective binding and subsequent removal of toxic metals when using derivatives based on this compound .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Anticancer Activity | Significant cytotoxicity against various cancer cell lines |

| Organic Electronics Journal | OLED Efficiency | Improved efficiency and stability in devices |

| Environmental Science Journal | Pollutant Removal | Effective binding and removal of heavy metals |

作用机制

The mechanism by which 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers of Fluoro-Substituted Boronate Anilines

2-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1231892-80-0)

- Substituents : Fluorine at 2-position , boronate at 3-position .

- Applications : Used in synthesizing naphthyridine derivatives for kinase inhibitors .

3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 710348-95-1)

- Substituents : Fluorine at 3-position , boronate at 5-position .

- Key Differences : The meta-relationship between fluorine and boronate may reduce electronic conjugation, affecting reaction rates in palladium-catalyzed couplings .

- Stability : Requires storage at 2–8°C under inert atmosphere, indicating sensitivity to oxidation .

Halogen-Substituted Analogs

5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 863578-21-6)

- Substituents : Chlorine at 5-position , boronate at 2-position .

- Reactivity : Chlorine’s stronger electron-withdrawing effect enhances oxidative stability but may slow transmetalation steps in cross-coupling compared to fluorine analogs .

- Applications : Intermediate in agrochemical synthesis .

3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1269233-11-5)

Methyl-Substituted and N-Methylated Derivatives

2-Fluoro-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1012880-11-3)

- Substituents : Fluorine at 2-position , methyl at 4-position , boronate at 5-position .

- Storage : Stable at room temperature, unlike some fluoro analogs .

3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 2121512-12-5)

- Substituents : Fluorine at 3-position , N-methyl group, boronate at 5-position .

- Electronic Effects : N-methylation reduces nucleophilicity of the aniline nitrogen, altering reactivity in subsequent functionalization steps .

- Hazard Profile: Higher hazard warnings (H315, H319, H335) compared to non-methylated analogs .

Multi-Halogenated Derivatives

5-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS: 1269232-96-3)

Comparative Data Table

Key Research Findings

- Reactivity : Fluorine’s position critically impacts cross-coupling efficiency. Para-substituted fluoroboronate anilines (e.g., target compound) show higher reactivity than meta-substituted analogs due to favorable electronic effects .

- Stability : Chlorine substitution improves oxidative stability but may reduce reaction rates. Methyl groups enhance thermal stability but introduce steric challenges .

- Safety : N-methylation increases toxicity hazards, necessitating stringent handling protocols .

生物活性

5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H19BFNO2

- Molecular Weight : 251.1 g/mol

- CAS Number : 1418128-33-2

- IUPAC Name : 5-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The boron atom in the compound plays a crucial role in its reactivity and binding affinity towards enzymes and receptors.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in cancer proliferation and other diseases.

- Targeting Signaling Pathways : It may modulate key signaling pathways that are crucial for cell survival and proliferation.

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer properties and other therapeutic potentials.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects on cancer cell lines.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MDA-MB-231 (TNBC) | 0.126 | Potent inhibition of cell proliferation |

| MCF7 | 17.02 | Comparison with standard chemotherapeutics |

| Non-cancer MCF10A | >20 | Selectivity towards cancer cells |

The compound demonstrated a nearly 20-fold selectivity for cancer cells over non-cancerous cells, suggesting a promising therapeutic index for further development.

Safety Profile

In vivo studies have shown that the compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg in mice), indicating a favorable safety profile for potential therapeutic use .

Case Studies

- Study on Antiviral Activity : A related study indicated that compounds structurally similar to this compound demonstrated antiviral properties against influenza A virus strains. These compounds reduced viral load significantly in infected animal models .

- Metastasis Inhibition : In a BALB/c nude mouse model inoculated with MDA-MB-231 cells, treatment with the compound resulted in significant inhibition of lung metastasis compared to known treatments like TAE226 .

常见问题

Basic Questions

Q. What are the primary synthetic routes for preparing 5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed borylation of halogenated precursors. A common approach involves coupling 2-fluoro-5-bromoaniline with bis(pinacolato)diboron (B₂pin₂) using a Pd catalyst (e.g., Pd(dppf)Cl₂) in a solvent like dioxane or THF at 80–100°C. Purification is achieved via column chromatography, with yields ranging from 60–85% depending on reaction optimization (e.g., catalyst loading, inert atmosphere) .

Q. How is the compound characterized using spectroscopic methods such as NMR and IR?

- Methodological Answer :

- ¹H/¹³C NMR : The aromatic protons adjacent to the electron-withdrawing fluorine and boronic ester groups show distinct deshielding. For example, the NH₂ group in aniline resonates as a broad singlet near δ 5.5–6.5 ppm in DMSO-d₆. The dioxaborolane protons appear as a singlet (δ 1.0–1.3 ppm) .

- ¹⁹F NMR : The fluorine substituent exhibits a characteristic singlet (δ -129.0 ppm in CDCl₃) .

- IR : Stretching vibrations for B-O (∼1350 cm⁻¹) and NH₂ (∼3400 cm⁻¹) confirm functional groups.

Q. What are the typical applications of this compound in organic synthesis?

- Methodological Answer : It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to construct biaryl motifs, which are prevalent in pharmaceuticals and materials science. The boronic ester group enables regioselective coupling with aryl halides under Pd catalysis . Additionally, its fluorine substituent enhances metabolic stability in drug candidates .

Advanced Research Questions

Q. How can one design a Suzuki-Miyaura cross-coupling reaction using this compound as a boronic ester partner?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) are optimal for electron-deficient aryl partners.

- Solvent/Base System : Use toluene/EtOH (4:1) with Na₂CO₃ or K₃PO₄ to maintain pH >8.

- Temperature : Reactions typically proceed at 80–100°C for 12–24 hours.

- Example Protocol :

| Component | Quantity |

|---|---|

| Boronic ester | 1.1 equiv |

| Aryl halide | 1.0 equiv |

| Pd catalyst | 2–5 mol% |

| Base | 2.0 equiv |

| Solvent | 10 mL/g |

| Reference : Miyaura & Suzuki (1995) . |

Q. What are common challenges in crystallizing this compound, and how can they be addressed using software like SHELXL?

- Methodological Answer : The compound’s low solubility in common solvents (e.g., hexane, EtOAc) complicates crystallization. Strategies include:

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Software Tools : SHELXL refines crystal structures by modeling disorder in the dioxaborolane ring. For example, anisotropic displacement parameters (ADPs) resolve thermal motion artifacts in X-ray data .

- Case Study : A related aniline-boronic ester (CAS 51226-15-4) required iterative refinement in SHELXL to correct for twinning, achieving an R-factor <5% .

Q. How to resolve contradictions in reaction yields reported under similar conditions in different studies?

- Methodological Answer :

- Variable Control : Ensure equivalence in catalyst purity, solvent dryness, and inert atmosphere (e.g., N₂ vs. Ar).

- Analytical Validation : Use HPLC or GC-MS to quantify unreacted starting material and byproducts.

- Case Example : A study achieving 85% yield (vs. 60% in another) attributed success to degassed solvents and exclusion of oxygen, which deactivates Pd catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。